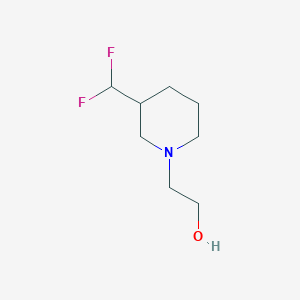
2-(3-(ジフルオロメチル)ピペリジン-1-イル)エタン-1-オール
説明
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-ol, also known as 2-Difluoromethylpiperidine, is an organic compound with a molecular formula of C6H12F2NO. It is a colorless liquid that is soluble in water and alcohols. 2-Difluoromethylpiperidine is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, anticonvulsants, analgesics, and anti-cancer agents.
科学的研究の応用
創薬
ピペリジン誘導体は、その薬理作用のために創薬分野で研究されてきました。 ハロゲン、カルボキシル、ニトロ、メチルなどの官能基の存在は、これらの化合物の細胞毒性を高める可能性があり、抗癌剤の候補として有望です .
抗酸化作用
ピペリンなどのピペリジン部分を持つ化合物は、フリーラジカルを阻害することで強力な抗酸化作用を示します。 これは、同様の化合物が、酸化ストレス関連疾患の治療法の開発に使用できることを示唆しています .
抗ウイルス薬
一部のピペリジン系化合物は、SARS-CoV-2などのウイルスのプロテアーゼを標的とした強力な抗ウイルス活性を示しています。 これは、抗ウイルス薬の設計における潜在的な応用を示唆しています .
新規化合物の合成
ピペリジン誘導体は、潜在的な治療的応用を持つさまざまな新規化合物の合成における中間体として使用されます。 これには、抗炎症および抗ウイルス特性を持つ分子の設計および合成が含まれます .
構造活性相関(SAR)研究
これらの研究は、化合物の化学構造とその生物活性との関係を理解する上で重要です。 ピペリジン誘導体は、より効果的な医薬品を開発するために、SAR研究で頻繁に使用されます .
化学研究
ピペリジン誘導体は、その多様な反応性のために広範な化学研究の対象となっています。この反応性により、スピロピペリジンや縮合ピペリジンなどのさまざまな新規構造につながる分子内および分子間反応が可能になります .
特性
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)7-2-1-3-11(6-7)4-5-12/h7-8,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGDLIZJVQAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



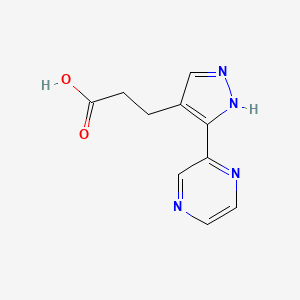

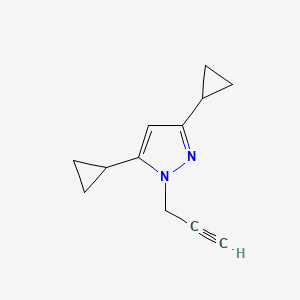


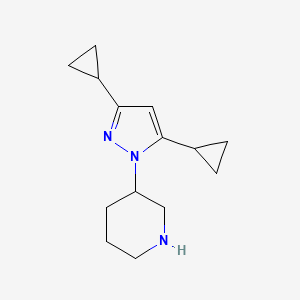
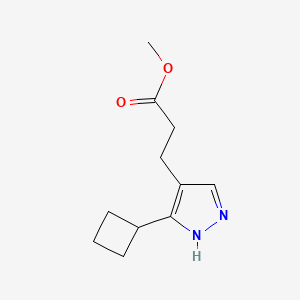
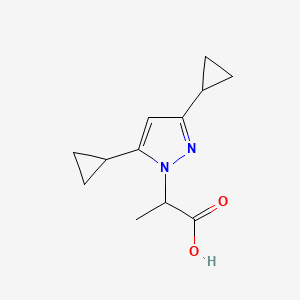

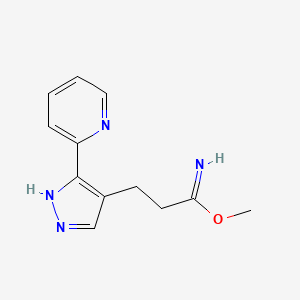


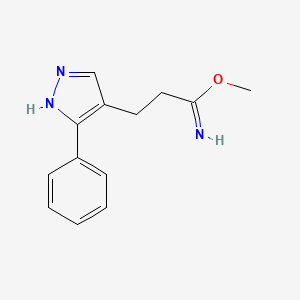
![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)